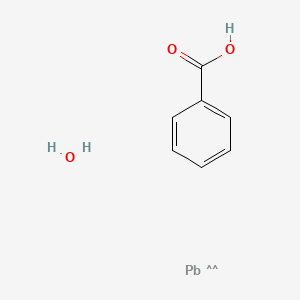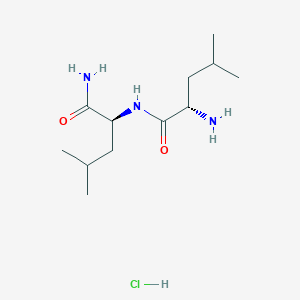
H-Leu-Leu-NH2.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Leu-NH2.HCl typically involves the coupling of two leucine molecules followed by the addition of an amide group. The process can be summarized as follows:
Coupling Reaction: The first leucine molecule is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Addition of Second Leucine: The activated leucine is then reacted with a second leucine molecule in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Amidation: The resulting dipeptide is then amidated using ammonia or an amine source to form the final product, H-Leu-Leu-NH2.
Hydrochloride Formation: The compound is finally converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of leucine are coupled and amidated using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
化学反应分析
Types of Reactions
H-Leu-Leu-NH2.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the dipeptide.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
H-Leu-Leu-NH2.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of H-Leu-Leu-NH2.HCl involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Act as a substrate or inhibitor for various enzymes, affecting their activity.
Modulate Protein-Protein Interactions: Influence the interactions between proteins, thereby altering cellular processes.
Cellular Uptake: Be taken up by cells through specific transport mechanisms, leading to intracellular effects.
相似化合物的比较
H-Leu-Leu-NH2.HCl can be compared with other similar dipeptide compounds, such as:
H-Leu-NH2: A single leucine molecule capped with an amide group.
H-Leu-Leu-OH: A dipeptide of leucine without the amide group.
H-Leu-Leu-OMe: A dipeptide of leucine with a methyl ester group instead of an amide.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.
属性
分子式 |
C12H26ClN3O2 |
|---|---|
分子量 |
279.81 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-7(2)5-9(13)12(17)15-10(11(14)16)6-8(3)4;/h7-10H,5-6,13H2,1-4H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1 |
InChI 键 |
FEDQBHHEYDUKKJ-IYPAPVHQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N.Cl |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



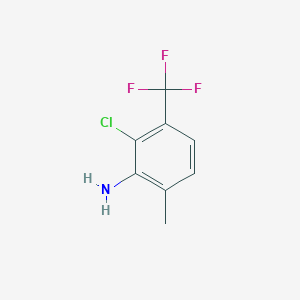
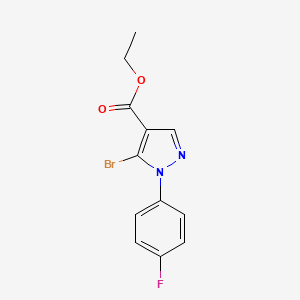
![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)
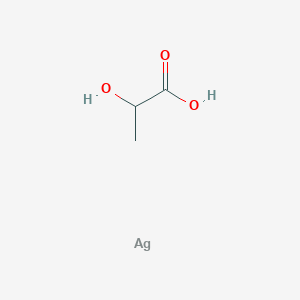

![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
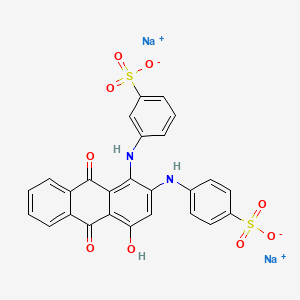
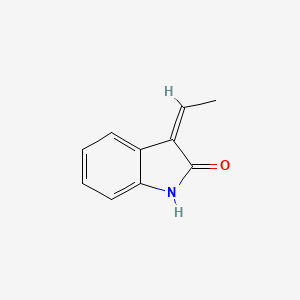
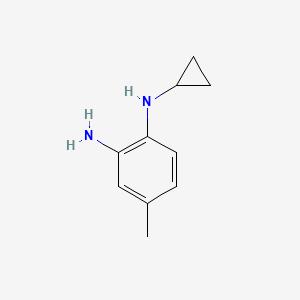
![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)

